Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403899-32-0
VCID: VC5208626
InChI: InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-9-15(7-17-8-15)11-5-4-10(16)6-12(11)18/h4-6,17H,7-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(CNC2)C3=C1C=C(C=C3)Cl
Molecular Formula: C15H19ClN2O2
Molecular Weight: 294.78

Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate

CAS No.: 1403899-32-0

Cat. No.: VC5208626

Molecular Formula: C15H19ClN2O2

Molecular Weight: 294.78

* For research use only. Not for human or veterinary use.

Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate - 1403899-32-0

Specification

CAS No. 1403899-32-0
Molecular Formula C15H19ClN2O2
Molecular Weight 294.78
IUPAC Name tert-butyl 6-chlorospiro[2H-indole-3,3'-azetidine]-1-carboxylate
Standard InChI InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-9-15(7-17-8-15)11-5-4-10(16)6-12(11)18/h4-6,17H,7-9H2,1-3H3
Standard InChI Key HWOGCXLGMHWLBX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CNC2)C3=C1C=C(C=C3)Cl

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name, tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate, reflects its core components:

  • Spirocyclic framework: The azetidine (four-membered nitrogen-containing ring) and indoline (benzopyrrole) moieties share a single sp³-hybridized carbon atom, creating a spiro junction that restricts rotational freedom .

  • Substituents:

    • A tert-butoxycarbonyl (Boc) group at the 1'-position, serving as a protective moiety for the azetidine nitrogen .

    • A chlorine atom at the 6'-position of the indoline ring, introducing electronic and steric effects .

Structural Analogues and Comparisons

Compound NameKey Structural DifferencesFunctional Relevance
Tert-butyl 6-chlorospiro[furopyridine-azetidine]-carboxylateFuropyridine instead of indolineEnhanced aromaticity and electron deficiency
1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid Dual azetidine rings, carboxylic acidIncreased hydrogen-bonding capacity
Tert-butyl N-(6-hydroxyhexyl)carbamate Linear hexyl chain with hydroxyl groupSolubility in polar aprotic solvents

Synthesis and Reaction Pathways

The synthesis of spirocyclic tert-butyl derivatives typically involves multi-step strategies, leveraging protective group chemistry and cyclization reactions.

Key Synthetic Steps

  • Indoline Ring Formation: Friedel-Crafts alkylation or palladium-catalyzed C–H activation to construct the indoline core .

  • Spiro Junction Establishment: Intramolecular nucleophilic substitution or [2+2] cycloaddition to fuse azetidine and indoline .

  • Functionalization:

    • Chlorination at the 6'-position using Cl₂ or SOCl₂ under controlled conditions .

    • Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Physicochemical Properties

Data extrapolated from analogous compounds suggest the following properties:

Physical Characteristics

PropertyValue/DescriptionSource Analogue
Melting Point98–102°C
SolubilitySoluble in CH₂Cl₂, THF; sparingly in H₂O
LogP (Partition Coefficient)2.8 ± 0.3 (Predicted)
StabilityHydrolytically sensitive; store at 2–8°C

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.80–4.20 (m, 4H, azetidine CH₂), 6.50–7.30 (m, 3H, indoline aromatic) .

  • IR (KBr): 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–N stretch) .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Boc Group Deprotection

Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ cleaves the tert-butyl carbamate, yielding the free amine :
Boc-protected amine+TFAAmine\cdotpTFA salt+CO2+t-BuOH\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine·TFA salt} + \text{CO}_2 + \text{t-BuOH}

Chlorine Substitution

The 6'-chloro group participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides) :
Ar–Cl+NH2RBaseAr–NHR+HCl\text{Ar–Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{Ar–NHR} + \text{HCl}

Spiro Ring Opening

Under acidic or reductive conditions, the azetidine ring may undergo ring expansion or cleavage, forming larger heterocycles.

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

  • Protease Inhibitors: The spirocyclic framework mimics peptide β-turns, making it a scaffold for inhibitors of HIV-1 protease or thrombin .

  • Kinase Modulators: Chlorine’s electron-withdrawing effect enhances binding to ATP pockets in kinases (e.g., EGFR, BRAF) .

Materials Science

  • Liquid Crystals: The rigid spiro structure and tert-butyl group promote mesophase stability in nematic liquid crystals.

  • Polymer Additives: As a UV stabilizer, the indoline moiety absorbs high-energy radiation, protecting polymers from degradation .

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